dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(2)5-6-11-8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJECMONXPQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amine Containing Chemical Scaffolds
Amine-containing scaffolds are fundamental building blocks in the development of modern pharmaceuticals. nih.gov Amines, organic compounds derived from ammonia, are integral to a vast array of clinically used drugs, where their presence is crucial for interactions with biological targets. nih.govontosight.ai The versatility of the amine functional group stems from its ability to form hydrogen bonds, ionic interactions, and covalent bonds, all of which are critical for the binding of a drug to its target receptor or enzyme. ontosight.ai
The basicity of the nitrogen atom in an amine allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can facilitate strong ionic interactions with negatively charged residues, such as carboxylic acids, in the active sites of proteins. This electrostatic attraction is a key contributor to the binding affinity and selectivity of many amine-containing drugs.
The lone pair of electrons on the nitrogen atom also allows amines to act as nucleophiles, participating in a variety of chemical reactions essential for both the synthesis of complex molecules and their interactions within biological systems. nih.gov The classification of amines as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom, further influences their chemical properties and reactivity. nih.gov This structural diversity allows for fine-tuning of a molecule's pharmacological profile.
Below is an interactive data table summarizing the classification and properties of amines.
| Amine Type | Number of Organic Substituents | General Reactivity |
| Primary (1°) | One | More reactive |
| Secondary (2°) | Two | Moderately reactive |
| Tertiary (3°) | Three | Less reactive |
Significance of the Pyrrolidine Ring System in Organic and Medicinal Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly privileged scaffold in medicinal chemistry. rsc.orgresearchgate.net Its prevalence in a wide range of biologically active compounds, from natural products to synthetic drugs, underscores its importance in drug design and discovery. frontiersin.orgmdpi.com In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA). nih.gov
The significance of the pyrrolidine ring can be attributed to several key factors:
Three-Dimensionality: Unlike flat, aromatic rings, the non-planar nature of the pyrrolidine ring provides a three-dimensional scaffold. This allows for a more precise spatial arrangement of substituents, enabling a better fit into the often complex and chiral binding pockets of biological targets. nih.gov
Stereochemistry: The carbon atoms of the pyrrolidine ring can be chiral centers, leading to the existence of multiple stereoisomers. The specific stereochemistry of a pyrrolidine-containing molecule can have a profound impact on its biological activity, with different enantiomers or diastereomers often exhibiting distinct pharmacological profiles. researchgate.net
Physicochemical Properties: The presence of the nitrogen atom imparts basicity to the pyrrolidine ring, influencing properties such as solubility and the ability to form salts. nih.gov The nitrogen atom also serves as a key point for chemical modification, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). nih.gov
Metabolic Stability: The incorporation of a pyrrolidine ring can enhance the metabolic stability of a drug candidate, a desirable property that can lead to improved pharmacokinetic profiles. rsc.org
The pyrrolidine scaffold is found in a diverse array of therapeutic agents, including those targeting the central nervous system, infectious diseases, and cancer. rsc.org This versatility highlights the enduring importance of the pyrrolidine ring system in the ongoing quest for new and improved medicines. rsc.org
Computational and Theoretical Investigations of Dimethyl 2 Pyrrolidin 3 Yloxy Ethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and geometric structure of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researcher.lifemdpi.com For a molecule like (S)-3-Hydroxypyrrolidine, a DFT method such as B3LYP, combined with a basis set like 6-311++G(d,p), would be used to calculate the equilibrium geometry. nih.govnih.gov This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure provides critical data on the molecule's spatial configuration.
Table 1: Illustrative Optimized Geometrical Parameters for (S)-3-Hydroxypyrrolidine (Hypothetical Data) This table presents plausible data for key bond lengths and angles as would be determined by DFT calculations. Actual values would require a specific computation.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-N | 1.47 |
| Bond Length (Å) | C-O | 1.43 |
| Bond Length (Å) | O-H | 0.97 |
| Bond Angle (°) | C-N-C | 108.5 |
| Bond Angle (°) | C-O-H | 109.1 |
| Dihedral Angle (°) | H-O-C-C | 178.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the distribution of charge and predicting how a molecule will interact with other charged species. wolfram.com MEP maps are colored to indicate different potential regions: red signifies areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential.
For (S)-3-Hydroxypyrrolidine, an MEP map would show a significant negative potential (red) around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the amine group would exhibit a strong positive potential (blue). This visualization helps in understanding sites for hydrogen bonding and other non-covalent interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is used to explain the structure and reactivity of molecules based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap indicates higher stability and lower chemical reactivity. For (S)-3-Hydroxypyrrolidine, the HOMO would likely be localized on the nitrogen and oxygen atoms due to their lone pair electrons, while the LUMO would be distributed over the carbon skeleton.
Table 2: Illustrative Frontier Molecular Orbital Properties for (S)-3-Hydroxypyrrolidine (Hypothetical Data) This table provides representative values for HOMO-LUMO analysis derived from DFT calculations.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.52 | Electron Donating Ability |
| ELUMO | 2.15 | Electron Accepting Ability |
| Energy Gap (ΔE) | 8.67 | High Kinetic Stability, Low Reactivity |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects within a molecule by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). researchgate.net
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization. In (S)-3-Hydroxypyrrolidine, key donor-acceptor interactions would involve the lone pairs of the nitrogen (LP(N)) and oxygen (LP(O)) atoms interacting with the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
Table 3: Illustrative NBO Analysis for (S)-3-Hydroxypyrrolidine (Hypothetical Data) This table shows potential donor-acceptor interactions and their associated stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | σ* (C3-H) | 1.85 | Hyperconjugation |
| LP (N1) | σ* (C2-H) | 2.50 | Hyperconjugation |
| σ (C2-H) | σ* (N1-C5) | 3.10 | Hyperconjugation |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities at a given temperature.
For a flexible molecule containing a pyrrolidine (B122466) ring, MD simulations are essential for understanding its conformational landscape. The five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations, such as the "envelope" and "twist" forms. MD simulations can track the transitions between these states and determine which conformations are most populated. Furthermore, simulations can analyze the rotational freedom of substituent groups, such as the hydroxyl group in the proxy molecule, revealing preferred orientations that may be critical for biological activity.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov It is a cornerstone of structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates. mdpi.comresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding energy. nih.gov
Derivatives of pyrrolidine are common scaffolds in medicinal chemistry. researchgate.netgoogle.com A molecular docking study involving (S)-3-Hydroxypyrrolidine would first require a high-resolution 3D structure of a target protein. The ligand would then be placed into the active site, and a docking algorithm would explore various binding poses. The results would identify the most stable binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the amino acid residues of the protein.
Table 4: Illustrative Molecular Docking Results for (S)-3-Hydroxypyrrolidine (Hypothetical Data) This table presents a hypothetical outcome of docking (S)-3-Hydroxypyrrolidine into an enzyme active site.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -7.8 | Asp145 | Hydrogen Bond (with -OH group) |
| Lys72 | Hydrogen Bond (with N-H group) | ||
| Val25, Leu128 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Profiles
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comnih.gov For dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine, QSAR studies could be instrumental in predicting its activity profile against various biological targets, thereby guiding further derivatization and optimization efforts. This approach is particularly valuable in the early stages of drug discovery for prioritizing compounds for synthesis and testing, thus conserving time and resources. nih.gov
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com By developing robust QSAR models, it is possible to forecast the activity of novel, unsynthesized analogs of this compound.
The development of a QSAR model for this compound would involve a series of methodical steps. Initially, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry software. Subsequently, a wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Pertaining to the electron distribution within the molecule.
Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area. slideshare.net
Following the calculation of descriptors, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to develop a mathematical equation that links a subset of these descriptors to the biological activity. researchgate.net The predictive power of the resulting QSAR model is then rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. nih.gov
For instance, in studies of other pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govscispace.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. bohrium.com Such insights are invaluable for the rational design of new derivatives of this compound with enhanced potency and selectivity.
A hypothetical QSAR study on a series of analogs of this compound might yield a dataset similar to the one presented in the interactive table below. This table illustrates the kind of data that would be collected and used to build a predictive model. The descriptors shown are examples of those that might be found to be important for predicting biological activity.
| Compound ID | Structure | Experimental pIC₅₀ | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors |
| Analog 1 | [Structure] | 7.2 | 2.1 | 45.3 | 1 |
| Analog 2 | [Structure] | 6.8 | 2.5 | 48.1 | 1 |
| Analog 3 | [Structure] | 7.5 | 1.9 | 42.7 | 2 |
| Analog 4 | [Structure] | 6.5 | 2.8 | 50.2 | 1 |
| Analog 5 | [Structure] | 7.9 | 1.5 | 40.5 | 2 |
The resulting QSAR model could be represented by an equation such as:
pIC₅₀ = β₀ + β₁(LogP) + β₂(Polar Surface Area) + β₃(Number of H-Bond Donors)
Where the coefficients (β) are determined by the statistical analysis and indicate the relative importance of each descriptor. nih.gov The predictive accuracy of such models has been shown to be in the range of 81% to 85% for similar classes of compounds. nih.gov Ultimately, the application of QSAR modeling to this compound and its derivatives would provide a powerful predictive tool to guide the design of new chemical entities with optimized activity profiles. nih.gov
Structure Activity Relationship Sar Studies of Dimethyl 2 Pyrrolidin 3 Yloxy Ethyl Amine Derivatives
Impact of Pyrrolidine (B122466) Ring Substitutions on Ligand-Target Interactions
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and the stereochemical possibilities it introduces. nih.govresearchgate.net Modifications to this ring, including the position of the ether linkage and substitutions on the ring's nitrogen, have profound effects on ligand-target interactions.
The position of the side chain on the pyrrolidine ring is a critical determinant of biological activity. Studies on analogous compounds, such as those targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrate a clear distinction between 2- and 3-substituted pyrrolidines. For example, in a series of 2-(pyridylaminomethyl)pyrrolidine analogues, the pyrrolidinyl compounds were generally found to bind with higher affinity to nAChRs compared to piperidine (B6355638) analogues. nih.gov More directly, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine show that the linkage at the 2-position of the pyrrolidine ring is essential for high-affinity binding and functional activity at neuronal nAChRs. nih.gov
While direct comparisons with the 3-oxy-ethyl]amine scaffold are limited, it can be inferred that shifting the side chain from the 3-position to the 2-position would significantly alter the spatial presentation of the key pharmacophoric elements, thereby changing its interaction profile with a given receptor.
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine. researchgate.netmdpi.com The (R) and (S) enantiomers at the C3 position of the pyrrolidine ring can exhibit markedly different affinities and efficacies for their biological targets. In studies of related muscarinic antagonists with multiple stereocenters, the specific stereoisomerism was shown to be a key factor in determining potency. nih.gov For instance, research on 3-pyrrolidinol (B147423) derivatives highlights that the stereochemical configuration is crucial for bioactivity, often with one enantiomer showing significantly higher potency than the other. nih.govnih.gov This is because the precise three-dimensional arrangement of atoms is necessary for optimal interaction with the chiral environment of a receptor's binding site.
| Modification | Observation | Implication on Activity | Reference |
| Positional Isomerism | Comparison of 2-substituted vs. 3-substituted pyrrolidine analogs. | The position of substitution fundamentally alters the molecule's shape and its fit within a receptor binding pocket. For nicotinic receptor ligands, 2-substitution is often preferred. | nih.govnih.gov |
| Stereochemistry | The (S)-enantiomer of 3-pyrrolidinol derivatives often shows higher activity. | Receptor binding sites are stereospecific; one enantiomer typically provides a better complementary fit, leading to enhanced affinity and/or efficacy. | nih.govnih.govnih.gov |
The nitrogen atom of the pyrrolidine ring is a common site for modification to fine-tune a compound's pharmacological profile. In the parent compound, this nitrogen is unsubstituted (a secondary amine). Introducing substituents can alter properties such as basicity, lipophilicity, and the ability to form hydrogen bonds.
In related series of muscarinic ligands, N-methylation of the pyrrolidine ring is a common strategy. nih.gov For many centrally-acting compounds, the presence of an N-methyl group is optimal for activity. Studies on synthetic cathinones containing a pyrrolidine ring showed that increasing the length of an α-carbon side chain significantly enhanced affinity at muscarinic receptors, but modifications directly on the ring nitrogen can also have a substantial impact. nih.gov In another study on σ1 receptor ligands, replacing a hydrogen on the piperidine nitrogen (a close analog of pyrrolidine) with a small methyl group resulted in a significant increase in receptor affinity, whereas larger ethyl or tosyl groups were less favorable. d-nb.info This suggests that the size and nature of the N-substituent are critical and that a specific, limited steric volume is often required for optimal interaction in the binding pocket.
| N-Substitution | Effect on Affinity | Rationale | Reference |
| N-H (unsubstituted) | Baseline activity. | Allows for potential hydrogen bond donation. | |
| N-Methyl | Often increases affinity. | Balances steric bulk and basicity, favorable for many CNS receptors. | nih.govd-nb.info |
| N-Ethyl / N-Tosyl | Generally decreases affinity compared to N-methyl. | Increased steric bulk may cause unfavorable interactions within the binding site. | d-nb.info |
Influence of the Ether Linker Modifications
The ether linker connecting the pyrrolidine ring and the dimethylamine (B145610) group is critical for maintaining the correct distance and orientation between these two key pharmacophoric elements.
The length of the alkyl chain in the ether linker is a crucial factor determining biological activity. The two-carbon (ethyl) chain in the parent compound provides a specific spatial separation between the pyrrolidine and the terminal amine. Altering this length can have significant consequences.
Studies on various classes of receptor ligands show that linker length is finely tuned for optimal target interaction. For example, in a series of antimicrobial peptoids, the length of a hydrophobic tail had a major influence on the minimum inhibitory concentration (MIC). frontiersin.org In research on ERK1/2 inhibitors, modifications to an amino-ethyl chain were explored to define the pharmacophore, indicating the importance of the linker's length and composition. creighton.edu Shortening the chain to a single methylene (B1212753) unit or lengthening it to three or more carbons would alter the conformational flexibility and the relative positioning of the terminal groups. Often, a two- or three-atom linker represents an optimal balance, allowing the molecule to adopt the necessary conformation for binding without introducing excessive flexibility, which can be entropically unfavorable.
Replacing the ether oxygen with other heteroatoms (bioisosteric replacement) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and metabolic stability, without drastically altering its conformation. researchgate.netnih.gov
Replacing the ether oxygen with sulfur to create a thioether could increase lipophilicity and alter bond angles and lengths, potentially changing the compound's binding mode. Similarly, substitution with a nitrogen atom (an amino linker) would introduce a hydrogen bond donor and an additional basic center, significantly altering the molecule's electronic character and potential interactions with the target. While specific data for the this compound scaffold is scarce, SAR studies on other bioactive molecules confirm that such bioisosteric replacements often lead to distinct pharmacological profiles.
| Linker Modification | Potential Effect | Rationale | Reference |
| Shortening Chain (e.g., methyl) | Likely decrease in activity. | May not provide sufficient distance for the terminal groups to reach their respective binding subsites. | frontiersin.orgcreighton.edu |
| Lengthening Chain (e.g., propyl) | Variable; activity may decrease. | Increases flexibility, which can be entropically unfavorable for binding. May position functional groups suboptimally. | frontiersin.org |
| Thioether (S replacement) | Altered lipophilicity and binding geometry. | Sulfur is larger and less electronegative than oxygen, changing bond angles and electronic properties. | researchgate.netnih.gov |
| Amine (NH replacement) | Introduction of H-bond donor and basic center. | Significantly alters physicochemical properties and potential for new receptor interactions. | researchgate.netnih.gov |
Role of the Dimethylamine Group in Modulating Biological Activity
The terminal dimethylamine group is a key feature, typically serving as a basic center that is protonated at physiological pH. This positive charge is often crucial for forming an ionic bond with an anionic residue (e.g., aspartate) in the receptor binding pocket.
Modifying the N-terminal amine can have a dramatic effect on activity. nih.govnih.gov The structure-activity relationship of this moiety generally revolves around the degree of substitution and the size of the alkyl groups.
Primary and Secondary Amines (NH₂ and NHR): Replacing the dimethylamine with a monomethylamine or a primary amine introduces hydrogen bond donating capabilities. While this can sometimes lead to new, favorable interactions, the loss of one or both methyl groups can also reduce potency if these groups are involved in beneficial hydrophobic interactions.
Tertiary Amines with Larger Substituents: Increasing the size of the alkyl groups (e.g., diethylamine) can decrease activity due to steric hindrance if the binding pocket is constrained.
Incorporation into a Ring: Placing the nitrogen into a cyclic structure, such as a pyrrolidine or piperidine, restricts its conformational freedom. This can be beneficial if the constrained conformation is the one required for binding, but detrimental otherwise.
In many classes of CNS-active agents, a tertiary amine, and specifically a dimethylamine, is found to be optimal for potency and selectivity.
Tertiary Amine Basicity and Protonation State Considerations
The dimethylamine group is a tertiary amine, a functional group whose basicity is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. drughunter.comauburn.edu The basicity, quantified by the pKa of the conjugate acid, dictates the extent of protonation at physiological pH (typically around 7.4). drughunter.com For a molecule to interact with its biological target, a specific ionization state is often required.
The nitrogen atom's lone pair of electrons allows it to act as a base, accepting a proton to form a positively charged ammonium (B1175870) cation. auburn.edu This protonated form is often crucial for forming strong ionic interactions, or salt bridges, with acidic residues (e.g., aspartate or glutamate) in a target protein's binding site. drughunter.com Conversely, the neutral, unprotonated form is generally more lipophilic, which facilitates passage across biological membranes like the blood-brain barrier. drughunter.com
The pKa of tertiary amines can be "tuned" by modifying nearby structural features. cambridgemedchemconsulting.com For this compound, the presence of the ether oxygen two carbons away from the nitrogen will slightly decrease its basicity compared to a simple trialkylamine due to the electron-withdrawing inductive effect of the oxygen. Typical pKa values for cyclic tertiary amines and related structures generally fall within the 9-11 range, meaning they will be significantly protonated at physiological pH. researchgate.net Modulating this pKa is a key strategy in drug design to balance target affinity with desirable absorption, distribution, metabolism, and excretion (ADME) properties. drughunter.com
| Form | Charge | Key Characteristics | Primary Role |
|---|---|---|---|
| Protonated (Cationic) | Positive | Higher water solubility, ability to form ionic bonds. | Target binding (e.g., salt bridges), formulation. |
| Unprotonated (Neutral) | None | Higher lipophilicity. | Membrane permeability (e.g., cell entry, BBB crossing). |
Alkyl Group Variations (e.g., diethylamine, monomethylamine)
Modification of the alkyl groups on the tertiary amine presents a direct method for probing the SAR of this part of the molecule. Replacing the two methyl groups with other substituents can impact basicity, steric profile, and lipophilicity.
Monomethylamine (Secondary Amine): Replacing one methyl group with a hydrogen would create a secondary amine. Secondary amines are typically more basic than their tertiary counterparts in the gas phase, but this trend can be less predictable in solution. The presence of an N-H bond introduces a hydrogen bond donor capability, which could lead to new, potentially beneficial interactions in the binding pocket.
Diethylamine (Tertiary Amine): Substituting the methyl groups with ethyl groups increases both steric bulk and lipophilicity. The increased electron-donating nature of ethyl groups compared to methyl groups would be expected to slightly increase the amine's basicity. masterorganicchemistry.com However, the larger size of the ethyl groups could also introduce steric clashes with the target protein, potentially reducing binding affinity. nih.gov
Other Alkyl Groups: Larger or cyclic substituents on the nitrogen could further explore the steric and hydrophobic limits of the binding site. nih.gov
These modifications allow for a systematic exploration of the requirements of the target's binding pocket.
| Analogue | Amine Type | Expected Change in Basicity | Potential Effects on Binding |
|---|---|---|---|
| Monomethyl[2-(pyrrolidin-3-yloxy)ethyl]amine | Secondary | Variable | Adds H-bond donor capability; may alter affinity. |
| This compound | Tertiary | Reference | Reference activity. |
| Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine | Tertiary | Slightly Increased | Increased lipophilicity; potential for steric hindrance. |
Rational Design Principles for Novel Analogues
Rational drug design utilizes the understanding of a molecule's SAR to create new analogues with improved properties. Key strategies include bioisosteric replacement and fragment-based approaches.
Bioisosteric Replacements within the Molecular Scaffold
Bioisosterism is a strategy in medicinal chemistry for the rational design of new drugs where atoms or groups of atoms are replaced by other groups with similar physical or chemical properties. ufrj.brctppc.org This technique is used to enhance activity, reduce side effects, or improve the pharmacokinetic profile of a lead compound. benthamscience.com For this compound, several bioisosteric replacements could be considered.
Pyrrolidine Ring: The pyrrolidine ring is a saturated, five-membered heterocycle that provides a three-dimensional structure. researchgate.netnih.gov It could be replaced with other five-membered rings like tetrahydrofuran (B95107) (to remove the basic nitrogen) or a cyclopentane (B165970) ring. Alternative heterocyclic structures such as piperidine or azetidine (B1206935) could also be explored to alter ring size and conformational properties.
Ether Linkage: The ether oxygen is a hydrogen bond acceptor. It could be replaced by a variety of other linking groups. A thioether (-S-) would reduce hydrogen bonding capacity but increase lipophilicity. A sulfonamide (-SO2NH-) or a reversed amide (-NHCO-) could introduce different hydrogen bonding patterns and geometries. researchgate.net
Dimethylamine Group: The tertiary amine could be replaced by other groups that can act as a proton acceptor or engage in similar interactions. For instance, a substituted piperidine or morpholine (B109124) ring could mimic the tertiary amine while imparting more rigidity.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Pyrrolidine Ring | Tetrahydrofuran, Piperidine, Azetidine | Modulate basicity, ring strain, and 3D conformation. baranlab.org |
| Ether Linkage (-O-) | Thioether (-S-), Amide (-CONH-), Sulfonamide (-SO2NH-) | Alter H-bonding, metabolic stability, and geometry. researchgate.net |
| Dimethylamine (-N(CH3)2) | Azetidine, Pyrrolidine, Piperidine | Constrain conformation, modulate basicity and lipophilicity. |
Fragment-Based Design Approaches and Hybridization Strategies
Fragment-based drug discovery (FBDD) involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to produce a lead with higher affinity. nih.gov The pyrrolidine scaffold is a particularly attractive starting point for FBDD due to its prevalence in natural products and its ability to provide three-dimensional diversity. researchgate.netnih.govnih.gov The this compound molecule can be conceptually deconstructed into key fragments, such as pyrrolidin-3-ol and N,N-dimethylethanolamine, which could be individually optimized or used as starting points for a fragment-linking campaign.
Biological and Pharmacological Research on Dimethyl 2 Pyrrolidin 3 Yloxy Ethyl Amine in Vitro and Non Human in Vivo Models
Exploration of Molecular Targets and Binding Affinities
No published in vitro or non-human in vivo research data was found regarding the binding affinities of dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine for the following molecular targets.
Interaction with Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtypes (e.g., α4β2, α3β4, α7*)**
No studies were identified that investigated the binding profile or functional activity of this compound at α4β2, α3β4, or α7* nicotinic acetylcholine receptor subtypes.
Modulation of Dopamine (B1211576) Receptors (e.g., D3R)
There is no available research data on the interaction or modulatory effects of this compound on dopamine receptors, including the D3 subtype.
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
No literature was found describing the inhibitory activity of this compound against the enzyme N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).
Serotonin (B10506) Receptor Binding Profiles (e.g., 5-HT5, 5-HT6, 5-HT7)
Data on the binding affinities of this compound for any serotonin receptor subtypes, including 5-HT5, 5-HT6, and 5-HT7, are not available in the scientific literature.
Enzyme Inhibition Studies for Related Biological Pathways
Beyond the specific targets listed above, no general enzyme inhibition studies featuring this compound have been published.
Elucidation of Mechanisms of Action in Cellular and Subcellular Systems (in vitro models)
Consistent with the lack of data on its molecular targets, no studies were found that elucidate the mechanisms of action of this compound in cellular or subcellular in vitro models. The functional consequences of its potential interactions with biological systems remain uncharacterized in the public domain.
Receptor Binding and Functional Assays (e.g., agonist, antagonist, partial agonist activity)
Research on the specific receptor binding profile and functional activity of this compound is not extensively documented in publicly available literature. However, the pyrrolidine (B122466) core is a well-recognized scaffold in medicinal chemistry, known for its interaction with a variety of receptors. For instance, derivatives of pyrrolidine have been investigated for their antagonist activity at the endothelin-A (ETA) receptor. One study on pyrrolidine-3-carboxylic acids led to the discovery of a potent and highly selective ETA antagonist, A-216546, which demonstrated a high affinity for the ETA receptor with a Ki of 0.46 nM. nih.gov
Furthermore, the pyrrolidine moiety is a key component in the design of ligands for dopamine and opioid receptors. In the development of dual-target ligands for the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR), the inclusion of a pyrrolidine ring was explored to optimize physicochemical properties and enhance central nervous system penetration. nih.gov Specifically, the stereochemistry of the pyrrolidine ring has been shown to be crucial in the design of D3R antagonists. nih.gov These examples highlight the potential for the pyrrolidine structure within this compound to interact with various receptor systems, though direct evidence of its specific binding affinities and functional activities as an agonist, antagonist, or partial agonist is lacking.
Cell-Based Reporter Gene Assays and Signaling Pathway Analysis
Specific studies employing cell-based reporter gene assays to elucidate the signaling pathways modulated by this compound have not been identified in the available scientific literature. Reporter gene assays are a common tool in drug discovery to assess the activation or inhibition of specific signaling pathways in response to a compound. These assays are often conducted in cell lines that are engineered to express a reporter gene, such as luciferase or β-galactosidase, under the control of a specific response element. nih.gov
While direct data on this compound is unavailable, it is a common practice to use such assays to screen compounds for their effects on various cellular processes. For example, reporter gene assays are used to identify compounds that activate the oxidative stress response or interact with nuclear receptors like the glucocorticoid receptor. nih.gov The metabolic activity of the cell lines used in these assays is a critical factor, as it can influence the observed effects of the test compound. nih.gov Without specific experimental data, any potential effects of this compound on cellular signaling pathways remain speculative.
Ligand-Protein Interaction Analysis (e.g., using computational docking data)
Computational docking and ligand-protein interaction analyses for this compound are not specifically described in the reviewed literature. These in silico methods are valuable for predicting the binding mode and affinity of a small molecule to a protein target. rsc.org Such studies can provide insights into the potential mechanism of action of a compound and guide the design of more potent and selective analogs. scispace.com
While direct computational studies on this compound are absent, research on related pyrrolidine-containing compounds illustrates the utility of these techniques. For example, docking studies have been performed on pyrrolidin-2-one derivatives to investigate their potential as acetylcholinesterase inhibitors. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. researchgate.net Similarly, computational models have been used to design novel pyrrolidine derivatives as inhibitors of the MDM2-p53 interaction. scispace.com These examples underscore the potential of applying ligand-protein interaction analysis to understand the molecular targets of this compound, should relevant biological activities be identified.
In Vitro Biological Activity Against Pathogenic Organisms
Antimicrobial Spectrum (e.g., against Mycobacterium spp., Candida spp., Staphylococcus spp.)
There is a lack of specific data on the antimicrobial spectrum of this compound. However, compounds containing N,N-dimethylamino and pyrrolidine moieties have been investigated for their antimicrobial properties.
A study on a series of 1-alkyl-(N,N-dimethylamino)pyridinium bromides demonstrated broad-spectrum antimicrobial activity. One of the compounds, with a ten-carbon alkyl chain, showed significant inhibition against Mycobacterium smegmatis, Staphylococcus aureus, and various Candida species, including Candida albicans. nih.gov
In another study, N-alkyl-N,N-dimethylamine oxides showed that antimicrobial activity increased with the length of the alkyl chain, with the C14 derivative being most effective against E. coli and the C14 to C16 derivatives showing the best activity against S. aureus. nih.gov
Furthermore, novel pyrrolidine-2,3-diones have been synthesized and shown to be effective against both planktonic and biofilm phenotypes of S. aureus. researchgate.net A dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, also exhibited antifungal activity against Candida albicans, Candida tropicalis, and several Aspergillus species. nih.gov
These findings suggest that the structural components of this compound have been associated with antimicrobial activity in other molecular contexts. However, without direct testing, the antimicrobial spectrum of this compound remains uncharacterized.
Antimalarial Activity in Parasite Models
Direct studies on the antimalarial activity of this compound are not available in the current literature. However, the pyrrolidine scaffold is present in a number of compounds that have been investigated for their potential as antimalarial agents.
For instance, a series of 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides were identified as potent inhibitors of Plasmodium falciparum with good oral efficacy in a mouse model of malaria. nih.gov Another example is 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine, which demonstrated potent antimalarial activity in a rodent model with Plasmodium berghei. researchgate.net
Additionally, a novel series of antimalarials based on a hydroxy-ethyl-amine scaffold, which can be considered a bioisostere of the ether linkage in this compound, showed promising in vitro activity against P. falciparum. lookchem.com
While these studies on related pyrrolidine-containing compounds are encouraging, the antimalarial potential of this compound itself has not been reported.
Antiviral Activity in Viral Cell Culture Systems
There is no specific information available regarding the antiviral activity of this compound in viral cell culture systems. The evaluation of compounds for antiviral activity is typically performed in cell cultures infected with specific viruses, where the ability of the compound to inhibit viral replication is measured. mdpi.com
While direct evidence is lacking for the target compound, a structurally related molecule containing a dimethylamino group, 3′-N,N-dimethylamino-2′,3′-dideoxythymidine, and its prodrugs have been synthesized and screened for antiviral activity. One of the prodrugs showed good activity against Vesicular Stomatitis Virus (VSV) in HeLa and HEL cell cultures. nih.gov However, the lead compound and its derivatives did not show remarkable activity against HIV-1 and other tested viruses. nih.gov
The absence of data for this compound means its potential as an antiviral agent is currently unknown.
Modulation of Neurological Pathways and Neurotransmitter Systems (in vitro, non-human models)
There is no available scientific literature detailing the effects of this compound on neurological pathways or neurotransmitter systems. In vitro studies using cell cultures or isolated tissues, as well as non-human in vivo studies in animal models, have not been published or are not indexed in publicly accessible scientific databases. Consequently, its mechanism of action, potential targets within the central nervous system, and its influence on the release, reuptake, or receptor binding of neurotransmitters remain uncharacterized.
Future Directions and Emerging Research Avenues for Dimethyl 2 Pyrrolidin 3 Yloxy Ethyl Amine
Development of Next-Generation Analogues with Tuned Selectivity and Potency
The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance desired pharmacological properties while minimizing off-target effects. For dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine, a systematic analog design strategy would be crucial. This involves modifying specific parts of the molecule—the pyrrolidine (B122466) ring, the ethyl linker, and the dimethylamino group—to fine-tune its selectivity and potency for a given biological target.
Key structural modifications could include:
Substitution on the Pyrrolidine Ring: Introducing various substituents at different positions of the pyrrolidine ring could significantly impact binding affinity and selectivity. The stereochemistry of these substituents would also be a critical factor to investigate.
Alterations of the Amino Group: Replacing the dimethylamino group with other secondary or tertiary amines, or even incorporating it into a cyclic structure, could modulate the compound's basicity and interaction with biological targets.
Modification of the Ether Linkage: The oxygen atom of the ether could be replaced with other functional groups, such as a sulfur atom (thioether) or an amino group (amine), to explore different physicochemical properties and binding interactions.
The pyrrolidine scaffold itself is a component of numerous biologically active compounds, suggesting its utility in drug design. For instance, various pyrrolidine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antitubercular agents. nih.gov The synthesis of stereoisomers and analogues of pyrrolidine-containing natural products has also been a strategy to develop potent enzyme inhibitors.
Application as Molecular Probes for Target Elucidation and Pathway Mapping
Molecular probes are essential tools in chemical biology for identifying the cellular targets of a compound and mapping the biological pathways it modulates. This compound could be chemically modified to create such probes. This would typically involve the incorporation of a reporter tag, such as a fluorescent group or a photoaffinity label, onto the molecule without significantly disrupting its biological activity.
The design of a molecular probe based on this compound would involve:
Identifying a suitable attachment point: A position on the molecule that is not critical for its biological activity would be chosen for linking the reporter tag.
Synthesis of the tagged compound: The fluorescent or photoreactive moiety would be chemically conjugated to the parent compound.
Biological evaluation: The resulting probe would be tested to ensure it retains its intended biological effects.
Target identification and pathway analysis: The probe could then be used in cellular or in vivo experiments to identify its binding partners and elucidate its mechanism of action.
This approach has been successfully used for other small molecules to uncover their cellular mechanisms.
Integration with Advanced Drug Discovery Platforms (e.g., Artificial Intelligence and Machine Learning in design)
Modern drug discovery heavily relies on computational tools, including artificial intelligence (AI) and machine learning (ML), to accelerate the design and optimization of new drug candidates. These technologies can be applied to the future development of this compound and its analogues.
The integration of AI and ML could be beneficial in several ways:
Predictive Modeling: AI algorithms can be trained on existing data for related compounds to predict the biological activity, selectivity, and pharmacokinetic properties of novel, virtual analogues of this compound.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel pyrrolidine derivatives with enhanced therapeutic potential.
Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be computationally screened against biological targets to prioritize candidates for synthesis and experimental testing.
For example, in silico studies involving docking and molecular dynamics simulations have been used to predict the binding affinity of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. researchgate.net
Exploration of Novel Therapeutic Indications based on Underlying Mechanisms of Action
The pyrrolidine core is present in a wide range of compounds with diverse therapeutic applications. This suggests that this compound and its derivatives could be explored for various diseases. The specific therapeutic areas to investigate would depend on the yet-to-be-determined mechanism of action of this compound.
Potential therapeutic areas for exploration, based on the activities of other pyrrolidine-containing molecules, could include:
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in drugs targeting the CNS. For instance, certain pyrrolidine derivatives have been investigated as histamine (B1213489) H3 receptor antagonists for the potential treatment of depression. nih.gov
Infectious Diseases: The pyrrolidine ring is a key structural element in some antimicrobial agents. A related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is an intermediate in the synthesis of an antibiotic. nih.gov Furthermore, novel pyrrolidine-linked derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net
Oncology: The quinoline (B57606) moiety, when linked to a pyrrolidine structure, has been explored for the design of anticancer drugs. researchgate.net
Future pharmacological profiling of this compound will be essential to identify its primary biological targets and guide the exploration of its therapeutic potential in these and other disease areas.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine, and how can reaction conditions be standardized for reproducibility?
- Methodology :
-
Route 1 : Nucleophilic substitution of 2-chloroethylamine derivatives with pyrrolidin-3-ol, followed by dimethylation using methyl iodide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). Reaction monitoring via TLC and purification via column chromatography .
-
Route 2 : Reductive amination of pyrrolidin-3-yloxy acetaldehyde with dimethylamine using NaBH₃CN in methanol. Yield optimization requires pH control (pH ~6) and inert atmosphere .
-
Standardization : Use high-purity solvents (DMF, methanol) and characterize intermediates via NMR (¹H/¹³C) and HPLC (>95% purity).
Table 1 : Comparative Synthetic Routes
Method Reagents/Conditions Yield (%) Purity (HPLC) Nucleophilic Substitution DMF, K₂CO₃, 80°C, 12h 65–70 97 Reductive Amination NaBH₃CN, MeOH, rt, 24h 55–60 93
Q. How can structural confirmation and purity assessment be rigorously performed for this compound?
- Analytical Workflow :
- NMR : Assign peaks for pyrrolidine-O-CH₂-CH₂-N(CH₃)₂ groups (δ 2.3–3.1 ppm for CH₂-N, δ 1.5–2.2 ppm for pyrrolidine protons) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₉H₂₀N₂O: 177.16).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Advanced Research Questions
Q. What computational strategies can predict and optimize the reactivity of this compound in novel reactions?
- Methodology :
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to model transition states for nucleophilic substitution or amination steps. Compare activation energies for different leaving groups (e.g., Cl vs. Br) .
- Reaction Path Search : Use automated tools (e.g., GRRM) to identify low-energy pathways for side reactions, such as pyrrolidine ring opening under acidic conditions .
- Machine Learning : Train models on existing amine reaction datasets to predict optimal solvents/catalysts. For example, DMF and Pd/Cu systems show higher efficiency in analogous reactions .
Q. How can the compound’s interactions with biological targets (e.g., GPCRs) be systematically investigated?
- Experimental Design :
-
Molecular Docking : Simulate binding to dopamine receptors (e.g., D2) using AutoDock Vina. Focus on the pyrrolidine-ether moiety’s role in hydrogen bonding .
-
Surface Plasmon Resonance (SPR) : Immobilize purified receptors on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 μM) .
-
In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/B) using fluorometric kits; compare IC₅₀ values to known inhibitors (e.g., selegiline) .
Table 2 : Preliminary Binding Data (Hypothetical)
Target Kd (nM) IC₅₀ (MAO-B) Selectivity (vs. MAO-A) D2 Receptor 120 N/A N/A MAO-B N/A 450 15-fold
Addressing Data Contradictions
Q. How to resolve discrepancies in reported yields for reductive amination vs. nucleophilic substitution routes?
- Root Cause Analysis :
- Impurity Profile : Reductive amination may produce Schiff base byproducts (detectable via LC-MS). Optimize stoichiometry (1:1.2 amine:aldehyde ratio) and reaction time .
- Solvent Effects : DMF stabilizes intermediates in substitution routes but may cause decomposition at >80°C. Use lower temperatures (60°C) with microwave assistance .
Methodological Best Practices
- Safety : Avoid prolonged exposure to dimethylamine precursors; use fume hoods and PPE .
- Data Reproducibility : Pre-dry solvents (molecular sieves) and validate analytical methods via inter-lab comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
